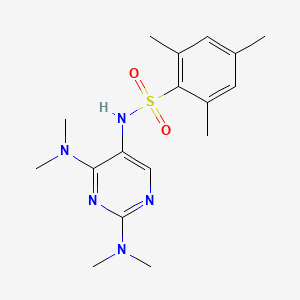
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide, also known as COX-2 inhibitor, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases.
Mécanisme D'action
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor works by selectively inhibiting the activity of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide, which is upregulated in response to inflammation and pain. By blocking the production of prostaglandins, N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor reduces inflammation and pain, and may also have anti-cancer effects by inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, pain, and fever, as well as inhibiting the growth and survival of cancer cells. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide, as well as its ability to penetrate the blood-brain barrier. However, the compound also has some limitations, including its potential for off-target effects and its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor, including the development of more potent and selective compounds, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its anti-cancer effects in combination with other therapies. Additionally, further studies are needed to better understand the mechanism of action of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor and its potential for off-target effects.
Conclusion
In conclusion, N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor is a promising compound with potential applications in the treatment of various diseases. Its selective inhibition of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide makes it a valuable tool for studying the role of this enzyme in inflammation, pain, and cancer. While there are some limitations to its use, further research is needed to fully understand the potential of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor in the development of new therapies for these diseases.
Méthodes De Synthèse
The synthesis of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor involves several steps, including the preparation of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid, which is then coupled with 4-(dibutylsulfamoyl)aniline to form the final product. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Applications De Recherche Scientifique
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. The compound has been shown to inhibit the activity of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide, an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Propriétés
IUPAC Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-3-5-13-24(14-6-4-2)29(26,27)17-11-9-15(10-12-17)18(25)21-20-23-22-19(28-20)16-7-8-16/h9-12,16H,3-8,13-14H2,1-2H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQRVGMTYXDYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)](/img/structure/B2466768.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2466770.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2466771.png)
![N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2466772.png)
![(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2466773.png)
![(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2466775.png)
![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2466778.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2466783.png)

![3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B2466788.png)
![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)
![{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2466790.png)